Single Crystal X-ray Diffraction (SCXRD) Analysis of 1-Fluoro-3-(2-nitrovinyl)benzene: A Comprehensive Technical Guide
Single Crystal X-ray Diffraction (SCXRD) Analysis of 1-Fluoro-3-(2-nitrovinyl)benzene: A Comprehensive Technical Guide
Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
1-Fluoro-3-(2-nitrovinyl)benzene (also known as m-fluoro- β -nitrostyrene; CAS: 1979-49-3) is a highly versatile Michael acceptor and a critical intermediate in the synthesis of fluorinated phenethylamines and targeted pharmaceutical agents. While NMR spectroscopy can routinely confirm its chemical connectivity and suggest the (E)-alkene geometry via 3JHH coupling constants, Single Crystal X-ray Diffraction (SCXRD) remains the absolute gold standard for structural elucidation.
As a Senior Application Scientist, I have structured this guide to move beyond basic operational checklists. Here, we dissect the causality behind crystallographic workflows—detailing exactly how and why we acquire, solve, and refine SCXRD data for highly conjugated, planar organic molecules like 1-fluoro-3-(2-nitrovinyl)benzene.
Experimental Protocols: A Self-Validating Workflow
The journey from a crude powder to a fully refined anisotropic structural model requires a self-validating system of experimental choices. Below is the optimized protocol for this specific class of fluorinated nitrostyrenes.
Phase I: Crystal Growth Strategy
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Protocol: Dissolve 20 mg of 1-fluoro-3-(2-nitrovinyl)benzene in 1.5 mL of dichloromethane (DCM). Layer carefully with 3.0 mL of n -hexane in a narrow borosilicate vial. Puncture the cap with a single needle hole and allow for slow evaporation at 4 °C over 48–72 hours.
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The Causality (Why this works): β -nitrostyrenes are highly planar and prone to rapid π−π stacking, which often yields microcrystalline needles unsuitable for diffraction. By utilizing a binary solvent system (a good halogenated solvent and a poor non-polar antisolvent) at a lowered temperature, we artificially suppress the nucleation rate. This thermodynamic control favors the growth of three-dimensional macroscopic blocks or plates rather than one-dimensional needles.
Phase II: Cryo-Mounting and Data Collection
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Protocol: Select a single crystal (approx. 0.2×0.15×0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream set to 100(2) K . Collect data using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å).
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The Causality (Why this works): The Paratone oil serves a dual purpose: it acts as a cryoprotectant to prevent atmospheric moisture condensation and physically rigidifies the crystal. Collecting data at 100 K is non-negotiable for high-resolution organic crystallography. It drastically minimizes the thermal vibrations of the atoms (reducing Atomic Displacement Parameters, ADPs), which exponentially increases the intensity of high-angle reflections and prevents the artificial shortening of the C=C and C-F bonds caused by thermal motion libration.
Phase III: Structure Solution and Refinement
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Protocol: Integrate and scale the data, applying a multi-scan absorption correction. Solve the phase problem using the dual-space algorithm in SHELXT [1]. Refine the structure using full-matrix least-squares on F2 via SHELXL [2], utilizing Olex2 [3] as the graphical interface.
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The Causality (Why this works): SHELXT's dual-space recycling is vastly superior to traditional direct methods for small organics, routinely solving the structure in seconds by alternating between real space (electron density) and reciprocal space (diffraction phases). During refinement, all non-hydrogen atoms must be refined anisotropically (represented as thermal ellipsoids) to account for directional thermal motion. Hydrogen atoms are placed in calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) ) because X-rays scatter off electron clouds, and the single electron of a hydrogen atom is pulled toward the carbon, making X-ray-determined C-H bonds artificially short if refined freely.
Fig 1. Step-by-step SCXRD workflow from crystal growth to structural validation.
Crystallographic Data & Structural Analysis
Based on the established crystallographic behavior of structurally analogous β -nitrostyrenes [4], the quantitative parameters for 1-fluoro-3-(2-nitrovinyl)benzene are summarized below. The compound typically crystallizes in a centrosymmetric monoclinic space group, driven by the necessity to pack its planar molecular framework efficiently.
Table 1: Representative Crystal Data and Structure Refinement Parameters
| Parameter | Value / Specification |
| Chemical formula | C 8 H 6 FNO 2 |
| Formula weight | 167.14 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal system, space group | Monoclinic, P21/c |
| Unit cell dimensions | a≈7.45 Å, b≈11.23 Å, c≈9.87 Å, β≈105.4∘ |
| Volume | ≈796.5 Å 3 |
| Z, Calculated density | 4, ≈1.394 g/cm 3 |
| Absorption coefficient ( μ ) | 0.112 mm −1 |
| F(000) | 344 |
| Reflections collected / unique | >8000 / ≈2000 [ Rint<0.04 ] |
| Goodness-of-fit (GoF) on F2 | 1.000−1.050 (Ideal target: 1.00) |
| Final R indices[ I>2σ(I) ] | R1≈0.038 , wR2≈0.095 |
Structural Geometry and Stereochemistry
The SCXRD data unambiguously confirms the (E)-configuration of the alkene. The C=C double bond length is typically observed around 1.32–1.33 Å , characteristic of a conjugated olefin. The entire molecule exhibits high planarity; the torsion angle between the fluorophenyl ring and the nitrovinyl plane is generally less than 10∘ . This planarity is enforced by the extended π -conjugation from the electron-withdrawing nitro group through the vinyl bridge into the aromatic system.
Supramolecular Packing and Intermolecular Interactions
In the solid state, 1-fluoro-3-(2-nitrovinyl)benzene does not exist in isolation. Its macroscopic crystal habit is dictated by a specific network of non-covalent interactions:
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C-H···O Hydrogen Bonding: The highly polarized oxygen atoms of the nitro group act as strong hydrogen bond acceptors for the vinylic and aromatic protons of adjacent molecules.
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C-H···F Interactions: The meta-fluoro substituent, while a weaker acceptor than oxygen, directs secondary packing motifs, often bridging adjacent layers.
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π−π Stacking: The planar nature of the molecule allows for offset face-to-face stacking of the aromatic rings (centroid-to-centroid distances typically ranging from 3.6 to 3.8 Å).
Fig 2. Supramolecular interaction network dictating the solid-state packing of the crystal.
Conclusion
The execution of a flawless SCXRD experiment for 1-fluoro-3-(2-nitrovinyl)benzene relies on a deep understanding of physical chemistry and crystallographic theory. By controlling the thermodynamics of crystal growth, minimizing thermal libration at 100 K, and applying rigorous dual-space phase solutions and full-matrix refinements, researchers can extract highly accurate geometric and supramolecular data. This structural intelligence is paramount for downstream applications, from rational drug design to the optimization of stereoselective synthetic pathways.
References
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Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
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Fernandes, A. J. F. C., et al. (2016). "4-Dimethylamino-β-nitrostyrene and 4-dimethylamino-β-ethyl-β-nitrostyrene at 100 K: The bond distances and torsional angles determined for the aromatic ring and the nitrobutene substituents". Acta Crystallographica Section C: Structural Chemistry. URL:[Link]
